molecular formula C22H22N2S B14570899 N-(2-Methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]thiourea CAS No. 61353-91-1

N-(2-Methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]thiourea

Cat. No.: B14570899
CAS No.: 61353-91-1
M. Wt: 346.5 g/mol
InChI Key: MQLIUMXKMQJZRQ-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-N’-[(4-methylphenyl)(phenyl)methyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group, which is a functional group consisting of a sulfur atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylphenyl)-N’-[(4-methylphenyl)(phenyl)methyl]thiourea typically involves the reaction of aniline derivatives with isothiocyanates. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

    Step 1: Aniline derivative (e.g., 2-methylaniline) reacts with an isothiocyanate (e.g., phenyl isothiocyanate) to form the corresponding thiourea derivative.

    Step 2: The reaction mixture is heated under reflux for several hours to ensure complete conversion.

    Step 3: The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-(2-Methylphenyl)-N’-[(4-methylphenyl)(phenyl)methyl]thiourea can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylphenyl)-N’-[(4-methylphenyl)(phenyl)methyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(2-Methylphenyl)-N’-[(4-methylphenyl)(phenyl)methyl]thiourea has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)-N’-[(4-methylphenyl)(phenyl)methyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the aromatic rings can interact with hydrophobic pockets in proteins, leading to changes in protein conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylthiourea: Similar structure but lacks the methyl and phenyl substituents.

    N,N’-Diphenylthiourea: Similar structure but lacks the methyl substituents.

Uniqueness

N-(2-Methylphenyl)-N’-[(4-methylphenyl)(phenyl)methyl]thiourea is unique due to the presence of both methyl and phenyl substituents, which can enhance its chemical reactivity and biological activity compared to other thiourea derivatives.

Properties

CAS No.

61353-91-1

Molecular Formula

C22H22N2S

Molecular Weight

346.5 g/mol

IUPAC Name

1-(2-methylphenyl)-3-[(4-methylphenyl)-phenylmethyl]thiourea

InChI

InChI=1S/C22H22N2S/c1-16-12-14-19(15-13-16)21(18-9-4-3-5-10-18)24-22(25)23-20-11-7-6-8-17(20)2/h3-15,21H,1-2H3,(H2,23,24,25)

InChI Key

MQLIUMXKMQJZRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3C

Origin of Product

United States

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